Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester
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Overview
Description
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester is an organic compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chloroacetyl group and a phenylamino group attached to the benzoic acid core, with a methyl ester functional group.
Preparation Methods
The synthesis of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester typically involves the reaction of 2-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . The phenylamino group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2-chloro-, methyl ester: This compound lacks the phenylamino group, which may result in different chemical reactivity and biological activity.
Benzoic acid, 2-(phenylamino)-: This compound lacks the chloroacetyl group, which may affect its ability to form covalent bonds with proteins.
The presence of both the chloroacetyl and phenylamino groups in this compound makes it unique and potentially more versatile in its applications compared to these similar compounds.
Biological Activity
Benzoic acid derivatives, particularly those with chloroacetyl and phenylamino substituents, have garnered attention due to their diverse biological activities. The compound “Benzoic acid, 2-[(chloroacetyl)phenylamino]-, methyl ester” is of particular interest for its potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
This structure includes a benzoic acid moiety with a chloroacetyl group and a phenylamino group, which are known to enhance biological activity. The synthesis typically involves the reaction of benzoic acid with chloroacetyl chloride in the presence of a base, followed by methylation to yield the final ester product.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study focusing on various chloroacetyl derivatives demonstrated that compounds similar to this compound showed promising activity against a range of bacterial strains. In particular, the compound exhibited an IC50 value indicating effective inhibition of bacterial growth, comparable to established antibiotics .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives containing similar functional groups have been shown to inhibit urease activity effectively. A recent study reported that compounds with chloroacetyl substitutions displayed IC50 values significantly lower than standard inhibitors like thiourea, suggesting that the target compound may also exhibit strong urease inhibitory activity .
The biological activity of benzoic acid derivatives often involves interaction with specific enzymes or microbial targets:
- Urease Inhibition : The chloroacetyl group enhances binding affinity to urease active sites, leading to effective inhibition. Molecular docking studies have confirmed that these compounds can fit well into the enzyme's active site, blocking substrate access .
- Antimicrobial Mechanism : The mechanism behind the antimicrobial properties may relate to membrane disruption or interference with metabolic pathways in bacteria, although specific pathways for this compound require further elucidation.
Case Studies
Case Study 1: Urease Inhibition
A series of chloroacetyl-substituted benzoic acids were synthesized and tested for urease inhibition. Among these, one derivative showed an IC50 value of 1.6 nM, which was significantly more potent than conventional inhibitors . This study highlights the potential for developing new urease inhibitors based on this scaffold.
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains revealed that the compound exhibited broad-spectrum antimicrobial activity. The results indicated effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and tetracycline .
Table 1: Biological Activity Data
Compound Name | Activity Type | IC50 Value (nM) | Reference |
---|---|---|---|
Benzoic Acid Derivative | Urease Inhibition | 1.6 ± 0.2 | |
Similar Derivative | Antimicrobial Activity | MIC = 32 µg/mL |
Table 2: Synthesis Conditions
Reaction Step | Conditions | Yield (%) |
---|---|---|
Chloroacetylation | Chloroacetyl chloride + base | 85 |
Methylation | Methyl iodide + base | 75 |
Properties
CAS No. |
91855-59-3 |
---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
methyl 2-(N-(2-chloroacetyl)anilino)benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-21-16(20)13-9-5-6-10-14(13)18(15(19)11-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
DMIOQLYFEORVAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N(C2=CC=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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